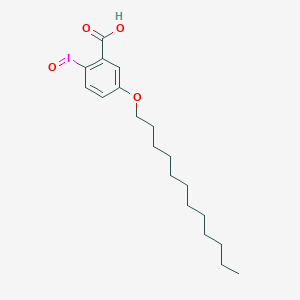
3,3-Diphenyl-1,3-dihydro-2H-indole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diphenylindoline-2-thione is an organosulfur compound that belongs to the class of indoline derivatives It is characterized by the presence of two phenyl groups attached to the third carbon of the indoline ring and a thione group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenylindoline-2-thione typically involves the reaction of indoline-2-thione with diphenylmethane derivatives. One common method includes the use of N-heterocyclic carbene as a catalyst. The reaction is carried out under an argon atmosphere to prevent oxidation, and the product is purified using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for 3,3-Diphenylindoline-2-thione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diphenylindoline-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thione sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted indoline derivatives.
Applications De Recherche Scientifique
3,3-Diphenylindoline-2-thione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Diphenylindoline-2-thione involves its interaction with various molecular targets and pathways. One key mechanism is the activation of Nrf2 signaling, which leads to the induction of phase II detoxifying enzymes. This pathway is crucial for its potential chemopreventive properties . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indoline-2-thione: Lacks the diphenyl groups, making it less hydrophobic and potentially less biologically active.
3,3-Diphenyl-2-indolinone: Contains a carbonyl group instead of a thione group, leading to different reactivity and biological properties.
Thieno[2,3-b]indole: A fused ring system with sulfur, exhibiting different electronic properties and applications.
Uniqueness
3,3-Diphenylindoline-2-thione is unique due to its combination of the indoline core with diphenyl groups and a thione moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
117007-72-4 |
|---|---|
Formule moléculaire |
C20H15NS |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3,3-diphenyl-1H-indole-2-thione |
InChI |
InChI=1S/C20H15NS/c22-19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-19/h1-14H,(H,21,22) |
Clé InChI |
ZXVRIKZZJAKLSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=S)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


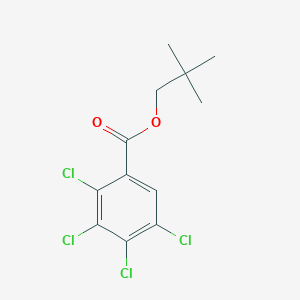
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
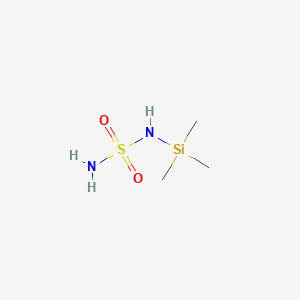
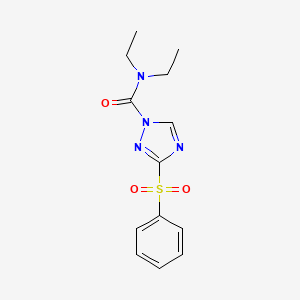
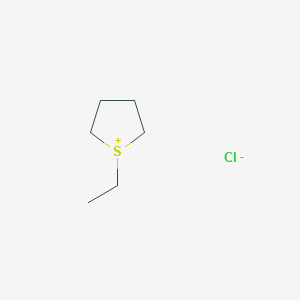
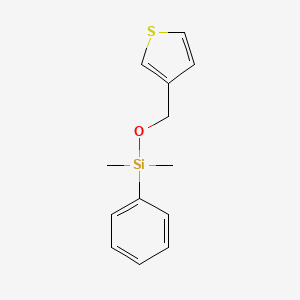
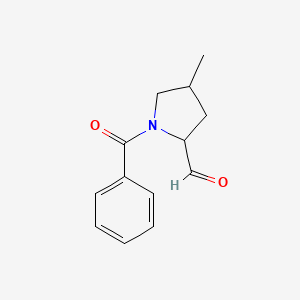
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
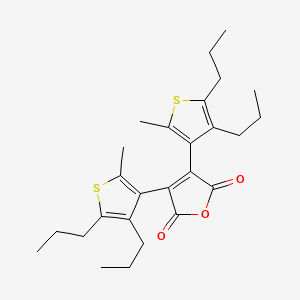
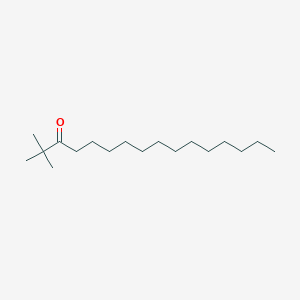
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
